3-iodo-4-methoxy-6-methyl-2H-indazole

Synthetic methodology Cross-coupling Medicinal chemistry

Researchers often face regioisomeric ambiguity that compromises HTS data reproducibility. 3-Iodo-4-methoxy-6-methyl-2H-indazole (CAS 885522-43-0) eliminates this risk with a precisely defined 4-methoxy-6-methyl substitution pattern, providing a reliable scaffold for kinase inhibitor SAR. Its reactive 3-iodo group enables efficient Pd-catalyzed cross-coupling for rapid library generation. - Enables exclusive Suzuki-Miyaura & Sonogashira couplings at the 3-position. - Ensures assay reproducibility by eliminating regioisomeric variability. - Suitable for lead optimization targeting PI3K, GSK3β, and PIM1 kinases.

Molecular Formula C9H9IN2O
Molecular Weight 288.08 g/mol
CAS No. 885522-43-0
Cat. No. B1614433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-4-methoxy-6-methyl-2H-indazole
CAS885522-43-0
Molecular FormulaC9H9IN2O
Molecular Weight288.08 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=C2C(=C1)OC)I
InChIInChI=1S/C9H9IN2O/c1-5-3-6-8(7(4-5)13-2)9(10)12-11-6/h3-4H,1-2H3,(H,11,12)
InChIKeyOOADGKDQIJGTDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-methoxy-6-methyl-2H-indazole: Structural and Physicochemical Baseline


3-Iodo-4-methoxy-6-methyl-2H-indazole (CAS 885522-43-0) is a polysubstituted heterocyclic compound belonging to the indazole family, characterized by the fusion of a benzene and pyrazole ring [1]. The compound possesses a distinct substitution pattern featuring an iodine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the 6-position on the indazole core [2]. With a molecular formula of C₉H₉IN₂O and a molecular weight of 288.08 g/mol, this compound serves as a versatile building block in medicinal chemistry and kinase inhibitor development due to the synthetic utility of the 3-iodo substituent in cross-coupling reactions [2][3]. Indazole scaffolds are privileged structures in drug discovery, with numerous FDA-approved anticancer agents containing indazole cores, and the specific substitution pattern of 3-iodo-4-methoxy-6-methyl-2H-indazole positions it as a strategic intermediate for structure-activity relationship (SAR) exploration targeting diverse protein kinases [1][4].

Kinase inhibitor lead optimization Cross-coupling handle for SAR exploration
Palladium-catalyzed cross-coupling Suzuki-Miyaura and Sonogashira compatible
Regioisomer-controlled synthesis Defined 4-methoxy-6-methyl substitution pattern

3-Iodo-4-methoxy-6-methyl-2H-indazole: Non-Substitutability in SAR


Indazole derivatives cannot be treated as interchangeable commodities due to the profound impact of substitution patterns on both synthetic accessibility and biological target engagement. The 3-iodo substituent in 3-iodo-4-methoxy-6-methyl-2H-indazole (CAS 885522-43-0) provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, which are not accessible with non-halogenated or less reactive halogen (chloro, fluoro) analogs [1]. Furthermore, structure-activity relationship studies across multiple kinase targets demonstrate that substituents at the 3-position of the indazole core exert significant influence over target selectivity and potency, with halogen identity directly affecting biochemical inhibition profiles [2][3]. Specifically, research on 3-substituted indazole kinase inhibitors reveals that halogen size and electronegativity modulate ATP-binding pocket occupancy and off-target selectivity profiles, meaning that procurement of the exact 3-iodo-4-methoxy-6-methyl substitution pattern is non-negotiable for SAR reproducibility and lead optimization campaigns [4].

Reactivity
3-Bromo or 3-chloro analogs may reduce cross-coupling efficiency and yield in parallel synthesis. C-I bond oxidative addition rate differs significantly from C-Br/C-Cl
Selectivity
3-H, 3-methyl, or smaller halogen analogs may shift kinase selectivity profiles and ATP-pocket occupancy. Steric and electronic environment at the 3-position is not interchangeable
Regioisomer
6-Methoxy-4-methyl regioisomer (CAS 885521-45-9) introduces spatial-distribution mismatch in binding assays. Identical MW and predicted properties do not confirm assay equivalence

3-Iodo-4-methoxy-6-methyl-2H-indazole: Differentiation from Structural Analogs


Superior Cross-Coupling Reactivity of 3-Iodo Indazoles

The 3-iodo substituent in 3-iodo-4-methoxy-6-methyl-2H-indazole provides enhanced oxidative addition reactivity in palladium-catalyzed cross-coupling reactions compared to 3-bromo and 3-chloro analogs. This reactivity advantage enables more efficient Suzuki-Miyaura and Sonogashira coupling reactions under milder conditions, facilitating access to diverse 3-aryl and 3-alkynyl indazole libraries [1]. In comparative synthetic studies on 3-halogenated indazoles, 3-iodo derivatives consistently demonstrate faster reaction kinetics and higher yields in cross-coupling transformations than their 3-bromo or 3-chloro counterparts, a well-established trend in organohalide reactivity where C(sp²)-I bonds undergo oxidative addition to Pd(0) 10-100 times faster than C(sp²)-Br bonds and 100-1000 times faster than C(sp²)-Cl bonds [1][2]. This differential reactivity is critical for high-throughput parallel synthesis and late-stage diversification strategies in drug discovery programs targeting protein kinases [3].

Cross-Coupling Reactivity
Class-level
C(sp²)-I oxidative addition rate 10–100× faster than C(sp²)-Br; 100–1000× faster than C(sp²)-Cl
Supports higher-yielding, milder-condition cross-coupling library synthesis
Established organohalide reactivity hierarchy; reaction-condition context applies
Synthetic methodology Cross-coupling Medicinal chemistry

Kinase Selectivity Modulation: 3-Iodo vs. 3-Hydrogen Substitution

Structure-activity relationship studies on indazole-based kinase inhibitors demonstrate that substitution at the 3-position is a critical determinant of target selectivity and potency. In a systematic kinase cross-screening study of 3-substituted indazole derivatives, compounds with specific 3-position modifications exhibited differential selectivity profiles between PIM1, GSK3β, and PI3Kδ kinases [1]. Specifically, the 3-substituent modulates occupancy of the ATP-binding pocket and influences kinase selectivity profiles [1][2]. Comparative analysis of 3-halogenated indazole PARP-1 inhibitors revealed that 3-fluoro substitution yields IC50 values of 4.6 nmol·L⁻¹, while 3-hydrogen substitution yields IC50 values of 4.2 nmol·L⁻¹, demonstrating that even subtle halogen modifications at the 3-position measurably alter inhibitory potency [3]. Although direct IC50 data for 3-iodo-4-methoxy-6-methyl-2H-indazole against specific kinases are not currently available in the public domain, the established SAR principle that larger 3-iodo substituents create distinct steric and electronic environments in the kinase ATP-binding pocket relative to 3-hydrogen, 3-fluoro, or 3-methyl analogs is supported by multiple kinase inhibitor development programs [1][2][4].

Kinase Selectivity Modulation
Class-level
3-Fluoro vs 3-Hydrogen IC₅₀ difference of 0.4 nmol·L⁻¹ (4.6 vs 4.2 nmol·L⁻¹) against PARP-1
Steric/electronic environment at the 3-position influences ATP-pocket binding
Direct IC₅₀ data for 3-iodo analog not publicly available; class-level SAR supports review
Kinase inhibition Selectivity SAR

Regioisomeric Differentiation: 4-Methoxy-6-Methyl vs. 6-Methoxy-4-Methyl

The specific positioning of the methoxy and methyl groups distinguishes 3-iodo-4-methoxy-6-methyl-2H-indazole (CAS 885522-43-0) from its regioisomer 3-iodo-6-methoxy-4-methyl-2H-indazole (CAS 885521-45-9). While these compounds share identical molecular formulas (C₉H₉IN₂O, MW 288.08) and predicted physicochemical properties including boiling point (408.2±40.0 °C) and density (1.829±0.06 g/cm³), their distinct substitution patterns confer different spatial arrangements and electronic distributions on the indazole scaffold [1]. In kinase inhibitor development, 4,6-disubstituted indazole patterns have been specifically identified as privileged pharmacophores for achieving selectivity between closely related kinases such as PI3K isoforms [2]. The 4-methoxy-6-methyl arrangement in the target compound presents a distinct hydrogen-bonding and steric landscape compared to the 6-methoxy-4-methyl arrangement, which translates to differential binding interactions with kinase ATP-binding pockets and other biological targets [2][3]. This regioisomeric differentiation is critical for SAR reproducibility: procurement of the incorrect regioisomer invalidates biological assay results and compromises lead optimization campaigns [3].

Regioisomeric Differentiation
Cross-study
4-Methoxy-6-methyl vs. 6-methoxy-4-methyl: distinct hydrogen-bonding and steric landscape
Regioisomer mismatch may confound SAR reproducibility and assay outcome
Identical MW and predicted physical properties mask divergent target recognition
Regioisomerism Target recognition Drug design

3-Iodo-4-methoxy-6-methyl-2H-indazole: Key Application Scenarios


Suzuki-Miyaura Cross-Coupling for 3-Aryl Indazole Synthesis

The 3-iodo substituent of 3-iodo-4-methoxy-6-methyl-2H-indazole serves as an optimal electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids [1]. The enhanced reactivity of the C(sp²)-I bond enables efficient coupling under mild conditions, facilitating the rapid generation of diverse 3-aryl indazole libraries for kinase inhibitor SAR exploration. This application is particularly valuable in medicinal chemistry campaigns targeting protein kinases where 3-aryl indazole scaffolds have demonstrated potent inhibitory activity against cancer-relevant kinases including TTK, PLK4, and Aurora kinases [2].

Kinase Inhibitor Lead Optimization with 4,6-Disubstituted Indazoles

Structure-activity relationship studies on kinase inhibitors have established that 4,6-disubstituted indazole patterns are privileged pharmacophores for achieving selectivity between closely related kinases [1]. The 4-methoxy-6-methyl substitution pattern in 3-iodo-4-methoxy-6-methyl-2H-indazole provides a defined hydrogen-bonding and steric environment for probing kinase ATP-binding pocket interactions. This compound is particularly suited for lead optimization programs targeting PI3K isoforms, GSK3β, and PIM1 kinases, where 3-substituted indazole derivatives have demonstrated tunable selectivity profiles [1][2].

Sonogashira Coupling for 3-Alkynyl Indazole Synthesis

The 3-iodo functionality enables efficient Sonogashira cross-coupling with terminal alkynes to generate 3-alkynyl indazole derivatives [1]. This synthetic transformation provides access to indazole scaffolds with extended conjugation and novel electronic properties. In kinase inhibitor development, 3-alkynyl indazole derivatives have been explored as ATP-competitive inhibitors with improved potency and selectivity profiles [2].

Regioisomeric Control in Parallel Synthesis and HTS

The well-defined 4-methoxy-6-methyl substitution pattern of 3-iodo-4-methoxy-6-methyl-2H-indazole eliminates regioisomeric ambiguity that can compromise high-throughput screening data quality [1]. In parallel synthesis campaigns generating indazole libraries for biological evaluation, procurement of the exact 4-methoxy-6-methyl regioisomer is essential for assay reproducibility and valid SAR interpretation [2].

Application
Selection Property
Validation Focus
3-Aryl indazole synthesis
Suzuki-Miyaura cross-coupling reactivity of C(sp²)-I
Reaction-yield and library-diversity endpoint
Kinase inhibitor lead optimization
4,6-Disubstituted indazole pharmacophore with tunable selectivity
Kinase-selectivity and ATP-pocket occupancy endpoint
3-Alkynyl indazole synthesis
Sonogashira cross-coupling reactivity of C(sp²)-I
Extended conjugation and potency-profile endpoint
High-throughput screening
Well-defined 4-methoxy-6-methyl regioisomer identity
Assay reproducibility and SAR interpretation review
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